D-[1,2,3-13C3]glyceraldehyde
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Overview
Description
D-[1,2,3-13C3]glyceraldehyde is a stable isotope-labeled form of D-glyceraldehyde, a simple monosaccharide sugar. The presence of three carbon-13 isotopes at positions 1, 2, and 3 makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracing biochemical pathways.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through chemical reactions involving the introduction of carbon-13 isotopes at specific positions. This often involves the use of labeled precursors and controlled reaction conditions to ensure the correct placement of isotopes.
Biological Synthesis: Enzymatic methods can also be employed to produce this compound. This involves using enzymes that can incorporate carbon-13 isotopes into the sugar molecule during biosynthesis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis or biotechnological methods. These processes are optimized for high yield and purity, ensuring the compound is suitable for research and industrial applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form D-glyceraldehyde-3-phosphate, a key intermediate in glycolysis.
Reduction: The compound can be reduced to form glycerol, another important biochemical molecule.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include NAD+ and specific enzymes like glyceraldehyde-3-phosphate dehydrogenase.
Reduction: Reducing agents such as NADPH and specific enzymes like glycerol-3-phosphate dehydrogenase are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: D-glyceraldehyde-3-phosphate
Reduction: Glycerol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-[1,2,3-13C3]glyceraldehyde is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking of biochemical pathways. Its applications include:
Metabolic Studies: Used to trace the metabolic fate of glucose and other sugars in various organisms.
Enzyme Kinetics: Employed to study the kinetics of enzymes involved in glycolysis and other metabolic pathways.
Medical Research: Utilized in diagnostic imaging and metabolic studies related to diseases such as diabetes and cancer.
Industrial Applications: Used in the development of biofuels and other biotechnological products.
Mechanism of Action
The mechanism by which D-[1,2,3-13C3]glyceraldehyde exerts its effects involves its participation in biochemical pathways as a labeled substrate. The carbon-13 isotopes allow researchers to track the compound's transformation and interaction with enzymes and other molecules. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and various other metabolic processes.
Comparison with Similar Compounds
D-[1,2,3-13C3]glyceraldehyde is unique due to its specific isotopic labeling, which provides precise tracking capabilities. Similar compounds include:
D-Glyceraldehyde: The non-labeled form of the compound.
D-[1,2,3-2H3]glyceraldehyde: A deuterium-labeled form of glyceraldehyde.
D-[1,2,3-2H4]glyceraldehyde: A fully deuterium-labeled form of glyceraldehyde.
These compounds are used in similar research applications but offer different isotopic labeling options, which can influence the results and interpretations of studies.
Properties
Molecular Formula |
C3H6O3 |
---|---|
Molecular Weight |
93.056 g/mol |
IUPAC Name |
(2R)-2,3-dihydroxy(1,2,3-13C3)propanal |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1+1,2+1,3+1 |
InChI Key |
MNQZXJOMYWMBOU-BQPNHLMHSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13CH]=O)O)O |
Canonical SMILES |
C(C(C=O)O)O |
Origin of Product |
United States |
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